molecular formula C12H16BNO4 B15312289 [3-(Oxane-2-amido)phenyl]boronic acid

[3-(Oxane-2-amido)phenyl]boronic acid

Cat. No.: B15312289
M. Wt: 249.07 g/mol
InChI Key: YCULQLCSFCCNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Oxane-2-amido)phenyl]boronic acid is an organoboron compound with a molecular formula of C12H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxane-2-amido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Oxane-2-amido)phenyl]boronic acid is unique due to the presence of the oxane-2-amido group, which enhances its specificity and binding affinity for certain biomolecules. This makes it particularly valuable in applications requiring high selectivity, such as in the development of sensors and therapeutic agents.

Properties

Molecular Formula

C12H16BNO4

Molecular Weight

249.07 g/mol

IUPAC Name

[3-(oxane-2-carbonylamino)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15)

InChI Key

YCULQLCSFCCNTD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.